3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide
Overview
Description
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a chemical compound with the molecular formula C12H10BrN3OS and a molecular weight of 324.1963 g/mol . This compound is characterized by the presence of a bromine atom, a pyrimidine ring, and a benzenecarboxamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 2-(methylsulfanyl)-4-pyrimidinamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide can be compared with similar compounds such as:
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzamide: Similar structure but lacks the carboxamide group.
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c1-18-12-14-6-5-10(16-12)15-11(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESANFZCLJABTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326517 | |
Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866155-05-7 | |
Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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